molecular formula C20H16F3N3O3 B2965307 2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2177449-88-4

2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline

Cat. No.: B2965307
CAS No.: 2177449-88-4
M. Wt: 403.361
InChI Key: QZSAAOQHEIVJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of TPBQ is based on a quinoxaline core with a trifluoromethoxybenzoyl group attached via a pyrrolidine linker. The trifluoromethoxy group is a unique fluorine substituent that is still perhaps the least well understood .

Scientific Research Applications

Heterocyclic Compound Synthesis

Derivatives of pyrrolo[1,2-a]quinoxaline, a class of heterocyclic compounds, are of increasing interest for their biological activities in pharmaceutical and agrochemical research. These compounds have been synthesized through novel approaches such as 1,3-dipolar cycloaddition of quinoxalinium N-ylide to alkene, promoted by MnO2, providing a new pathway for the synthesis of pyrrolo[1,2-a]quinoxalines (Zhou et al., 1999).

Ligand Synthesis for Catalysis

Quinoxaline derivatives have also been utilized in the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012).

Oxidative Synthesis Approaches

A practical and green approach for the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines has been developed, using an oxidative reaction of 1-(2-aminophenyl)pyrroles or 2-(3-methyl-1H-1-indolyl)aniline with benzylamines in the presence of O-2 as the environmentally friendly oxidant and iodine as an economical and effective catalyst (Wang et al., 2015).

Anion Receptor Development

Fluorinated derivatives such as 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline have been investigated as neutral anion receptors, displaying enhanced affinity compared to their non-fluorinated congeners, particularly for chloride and dihydrogen phosphate anions (Anzenbacher et al., 2000).

Properties

IUPAC Name

(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c21-20(22,23)29-14-5-3-4-13(10-14)19(27)26-9-8-15(12-26)28-18-11-24-16-6-1-2-7-17(16)25-18/h1-7,10-11,15H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSAAOQHEIVJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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